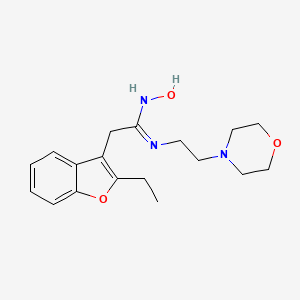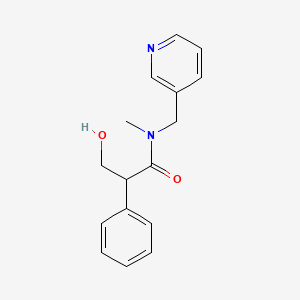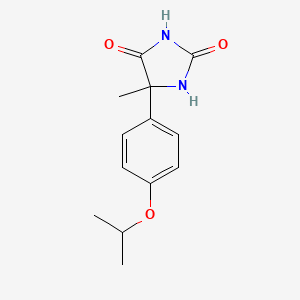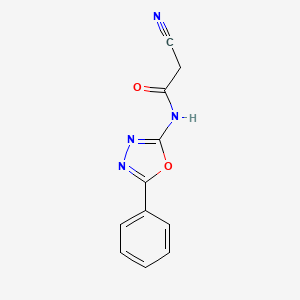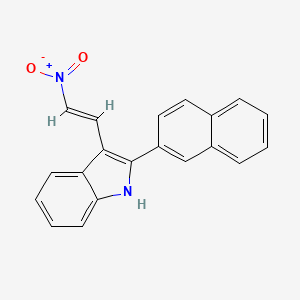
2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole
Vue d'ensemble
Description
2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole, also known as NNI, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. NNI is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products, including tryptophan, an essential amino acid.
Applications De Recherche Scientifique
Structural and Photophysical Studies
Molecular Structure Analysis : G. Vimala et al. (2016) studied the molecular structure of a compound similar to 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole, emphasizing the inclination of the naphthalene and indole ring systems. This research contributes to understanding the spatial arrangement and potential interactions of such compounds (Vimala, Raja, Perumal, & Subbiahpandi, 2016).
Photophysical Properties : Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, exploring their fluorescent properties. These derivatives, including those similar to this compound, showed potential as fluorescent probes, useful in various scientific and technological applications (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Synthesis and Reactivity
Novel Synthesis Methods : The work by Marcos Fernández et al. (2004) demonstrates a new synthesis approach for indolo[2,3-b]naphthalene-6,11-diones, highlighting the innovative methods for synthesizing complex molecules that include indole and naphthalene structures similar to this compound (Fernández, Barcia, Estévez, Estévez, & Castedo, 2004).
Reactivity with Metal Ions : Khider Hussain Al-Daffaay (2022) investigated the reactions of a similar ligand with various metal ions, producing a series of metal ion complexes. This research is significant for understanding the reactivity of this compound with different metals, which could have implications in catalysis or material science (Al-Daffaay, 2022).
Biological Activity
Potential Biological Activity : A. Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, which share structural similarities with this compound. Their research suggests potential biological activities for these compounds, such as being insulysin inhibitors or treatments for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).
- 3-(2-nitrovinyl)-1H-indole. The study showed that certain derivatives exhibit significant anti-fungal properties, potentially useful in medical and agricultural sectors (Canoira, Rodríguez, Subirats, Escario, Jiménez, & Martínez-Fernández, 1989).
Propriétés
IUPAC Name |
2-naphthalen-2-yl-3-[(E)-2-nitroethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-22(24)12-11-18-17-7-3-4-8-19(17)21-20(18)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,21H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNZWSUCMVIGY-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



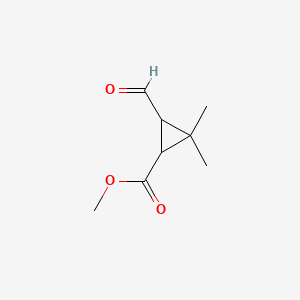
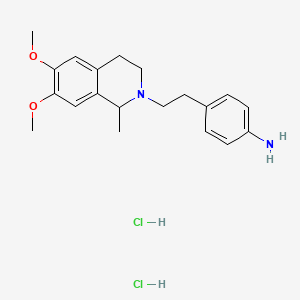
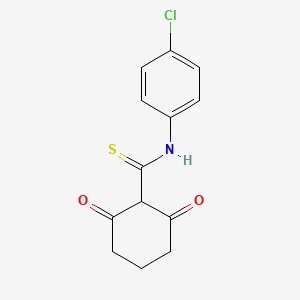
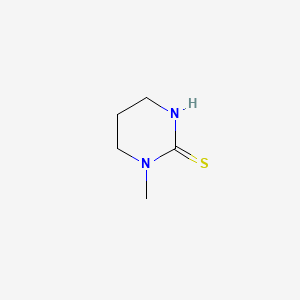
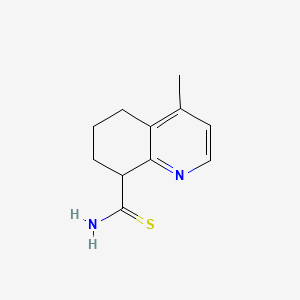
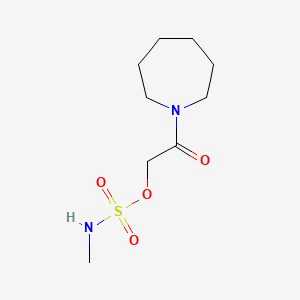
![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)
